5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone
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Overview
Description
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a thiazolidinone ring fused with various aromatic groups, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-thiazolidinone: Shares the thiazolidinone core structure but lacks the additional aromatic groups.
3-(3-Methylphenyl)-2-phenyl-4-thiazolidinone: Similar structure but without the hydroxyphenylmethylene group.
Uniqueness
5-((2-Hydroxyphenyl)methylene)-2-methyl-3-(3-methylphenyl)-2-phenyl-4-thiazolidinone is unique due to its combination of multiple aromatic groups and the presence of a hydroxyphenylmethylene moiety. This unique structure enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
86128-73-6 |
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Molecular Formula |
C24H21NO2S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-methyl-3-(3-methylphenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21NO2S/c1-17-9-8-13-20(15-17)25-23(27)22(16-18-10-6-7-14-21(18)26)28-24(25,2)19-11-4-3-5-12-19/h3-16,26H,1-2H3/b22-16- |
InChI Key |
NDWQLCFLMYIKBP-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3O)/SC2(C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3O)SC2(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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